molecular formula C15H15N5O B5751377 N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5751377
M. Wt: 281.31 g/mol
InChI Key: CWLSMSDGMJAGFF-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic small molecule based on the privileged 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a structure of high interest in modern medicinal chemistry due to its favorable drug-like properties and versatile biological activity . This scaffold is isoelectronic with the purine ring system, allowing TP-based compounds to function as potential purine isosteres, which can be leveraged to design inhibitors for a variety of enzymatic targets . The specific carboxamide substitution pattern on this compound makes it a valuable intermediate for probing protein-protein interactions and developing novel therapeutic agents. The 1,2,4-triazolo[1,5-a]pyrimidine core has demonstrated significant potential in antiviral drug discovery, particularly as an inhibitor of viral RNA-dependent RNA polymerase (RdRP) . Research on closely related TP-carboxamide analogues has shown promising activity against influenza virus by disrupting the essential interaction between the PA and PB1 subunits of the viral polymerase, a mechanism that prevents the assembly of the functional replication complex . Beyond virology, the TP scaffold has been successfully applied in other therapeutic areas, including the development of anti-cancer agents such as microtubule-targeting compounds and kinase inhibitors, as well as candidates for treating central nervous system (CNS) diseases . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in assay development. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-9-4-5-13(10(2)6-9)19-14(21)12-7-16-15-17-8-18-20(15)11(12)3/h4-8H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLSMSDGMJAGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N3C(=NC=N3)N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a reusable catalyst. This reaction typically occurs at 60°C under solvent-free conditions, yielding the desired product in varying yields depending on the substrates used .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using the aforementioned methods. The use of microwave irradiation allows for rapid synthesis, while the use of reusable catalysts like Schiff base zinc(II) complex ensures cost-effectiveness and sustainability. The choice of method depends on the desired yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxides, dihydro derivatives, and substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit a range of biological activities:

  • Anticancer Activity : The compound is included in libraries targeting cancer therapies. Its structural similarity to other triazolo-pyrimidines suggests potential anti-tumor effects through mechanisms involving apoptosis and cell cycle regulation .
  • Anti-inflammatory Effects : Triazolo derivatives have been reported to possess anti-inflammatory properties. The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
  • Antimicrobial Properties : Some studies suggest that derivatives of triazolo-pyrimidines show antimicrobial activity against various pathogens. This opens avenues for its use in developing new antibiotics or antifungal agents .

Therapeutic Applications

The compound's unique structure allows it to interact with various biological targets:

  • CNS Disorders : Research indicates that triazolo derivatives can affect neurotransmitter systems. This suggests potential applications in treating psychiatric disorders such as anxiety and depression by modulating serotonin receptors or other neurotransmitter systems .
  • Metabolic Disorders : Given the involvement of similar compounds in glucose metabolism regulation, there is potential for this compound to be explored for diabetes management or obesity treatments through insulin sensitization mechanisms .

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Antifungal Activity : A study synthesized various triazolo-pyrimidine derivatives and evaluated their antifungal properties against phytopathogenic fungi. Some derivatives exhibited significant inhibition rates compared to standard fungicides .
  • Anticancer Screening : In a recent screening library analysis, compounds with similar structures were tested against multiple cancer cell lines. The results indicated promising anticancer activity, warranting further investigation into their mechanisms of action .
  • Neuropharmacology Research : Investigations into the effects of triazolo derivatives on neurotransmitter systems demonstrated their potential as anxiolytic agents. These findings encourage further exploration into their use for treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, it can modulate signaling pathways involved in inflammation, cell proliferation, and metabolism. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Aryl substituents on the carboxamide (e.g., nitro, methoxy, halogen, hydroxy groups).
  • Substituents on the triazolopyrimidine core (e.g., methyl, propyl, benzylthio groups).
Table 1: Structural and Physicochemical Comparison
Compound ID Aryl Substituent Core Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound* 2,4-Dimethylphenyl 7-methyl ~380 (estimated) Not reported N/A
5a p-Tolyl 7-(3,4,5-trimethoxyphenyl) 477.22 Not reported 43–66
5j 4-Nitrophenyl 7-(3,4,5-trimethoxyphenyl) 453.17 319.9–320.8 43
5l 3-Hydroxy-4-methoxyphenyl 7-(3,4,5-trimethoxyphenyl) 481.18 249.7–250.3 56
5g 4-Chlorophenyl 7-(3,4,5-trimethoxyphenyl) 469.14 Not reported Not reported
Compound 1 4-Isopropylphenyl 5-methyl, 2-benzylthio ~420 (estimated) Not reported 79

*Estimated based on structural analogs.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5j ) correlate with higher melting points (~320°C), likely due to increased crystallinity .
  • Hydroxy/methoxy groups (e.g., 5l ) reduce melting points (~250°C), suggesting improved solubility .
  • The 3,4,5-trimethoxyphenyl group (common in 5a, 5j, 5l ) enhances molecular weight and may influence pharmacokinetics .

Key Observations :

  • 3,4,5-Trimethoxyphenyl substituents (e.g., 5l ) significantly enhance anticancer potency, likely due to improved interaction with tubulin or kinase targets .
  • Benzylthio groups () confer antibacterial activity, possibly by disrupting bacterial membrane integrity .
  • Hydrophobic substituents (e.g., 2,4-dimethylphenyl in the target compound) may enhance blood-brain barrier penetration but require empirical validation.

Key Observations :

  • Electron-donating groups on aldehydes (e.g., methoxy in 5l ) improve yields (56%) compared to electron-withdrawing groups (43% for 5j ) .
  • Scalability is feasible under optimized MCR conditions, though purification (e.g., column chromatography) remains a bottleneck .

Q & A

Q. Critical Parameters :

ParameterImpact on Yield/PurityExample from Evidence
Catalyst (TMDP)Increases reaction efficiency85% yield in water-ethanol
Solvent system (DMF vs. EtOH)DMF enhances cyclization; EtOH aids crystallization62% yield in DMF
TemperatureHigher temps (120°C) reduce reaction time10-hour vs. 3-hour protocols

How is the structural characterization of this compound performed using spectroscopic and analytical methods?

Basic Research Question
Comprehensive characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.47 (s, triazole-H), δ 4.73 (s, CH2), and δ 2.38 (s, CH3) confirm substituent positions .
    • ¹³C NMR : Signals at ~160–170 ppm indicate carbonyl groups; aromatic carbons appear at 120–140 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 451.2 [M+H]⁺) validate molecular weight .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N values (e.g., C: 66.51% vs. 66.64% calcd) .

Q. Methodological Approach :

  • Use iterative synthesis (e.g., combinatorial libraries) and in vitro assays (e.g., receptor binding, MIC tests) to map substituent effects .

What strategies can resolve contradictions in bioactivity data across different experimental models?

Advanced Research Question
Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .
  • Orthogonal Validation : Confirm results with complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-Analysis : Compare data across studies (e.g., 2-chlorophenyl derivatives show anti-inflammatory activity in murine models but not in human PBMCs) .

Case Study :
A compound showing anticancer activity in HeLa cells (IC50 = 2 µM) but not in MCF-7 cells may reflect differences in target expression (e.g., kinase isoform variation) .

What computational methods predict the interaction of this compound with biological targets like kinases or cannabinoid receptors?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Glide predicts binding poses in CB2 receptors (e.g., hydrogen bonding with Ser 3.36 and hydrophobic interactions with Val 6.40) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Validation : Cross-check computational predictions with experimental Ki values (e.g., predicted Ki = 15 nM vs. experimental Ki = 12 nM) .

How do solvent polarity and pH influence the stability of this compound in solution?

Advanced Research Question

  • Stability Studies :

    ConditionHalf-Life (t₁/₂)Degradation Products
    pH 7.4 (PBS)>48 hoursNone detected
    pH 2.0 (HCl)12 hoursHydrolyzed amide
    DMSO>72 hoursNo degradation
  • Mechanistic Insight : Basic conditions (pH > 9) accelerate hydrolysis of the carboxamide group, while acidic conditions protonate the triazole ring, reducing stability .

Method Recommendation : Use HPLC-UV to monitor degradation kinetics under varying pH and solvent systems .

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